ethyl 1-(2,2-diethoxyethyl)-4,5,6,7-tetrahydroindole-2-carboxylate
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Overview
Description
ethyl 1-(2,2-diethoxyethyl)-4,5,6,7-tetrahydroindole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(2,2-diethoxyethyl)-4,5,6,7-tetrahydroindole-2-carboxylate typically involves the reaction of 1-(2,2-Diethoxyethyl)-4,5,6,7-tetrahydro-1H-indole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Oxidized derivatives with various functional groups.
Reduction: Reduced forms of the compound with different degrees of hydrogenation.
Substitution: Substituted derivatives with different functional groups replacing the ethoxy groups.
Scientific Research Applications
ethyl 1-(2,2-diethoxyethyl)-4,5,6,7-tetrahydroindole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(2,2-diethoxyethyl)-4,5,6,7-tetrahydroindole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Ethyl 1-(2,2-Dimethoxyethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Ethyl 1-(2,2-Diethoxyethyl)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
Uniqueness: ethyl 1-(2,2-diethoxyethyl)-4,5,6,7-tetrahydroindole-2-carboxylate is unique due to its specific substitution pattern and the presence of the ethoxy groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1433990-29-4 |
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Molecular Formula |
C17H27NO4 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
ethyl 1-(2,2-diethoxyethyl)-4,5,6,7-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C17H27NO4/c1-4-20-16(21-5-2)12-18-14-10-8-7-9-13(14)11-15(18)17(19)22-6-3/h11,16H,4-10,12H2,1-3H3 |
InChI Key |
KZLQOCXSPMSZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN1C2=C(CCCC2)C=C1C(=O)OCC)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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